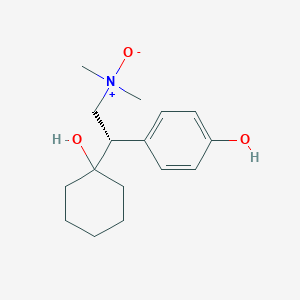

(S)-O-Desmethyl Venlafaxine N-Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H25NO3 |

|---|---|

Molecular Weight |

279.37 g/mol |

IUPAC Name |

(2S)-2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylethanamine oxide |

InChI |

InChI=1S/C16H25NO3/c1-17(2,20)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m1/s1 |

InChI Key |

CZFVXEWRFNKSSC-OAHLLOKOSA-N |

Isomeric SMILES |

C[N+](C)(C[C@H](C1=CC=C(C=C1)O)C2(CCCCC2)O)[O-] |

Canonical SMILES |

C[N+](C)(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (S)-O-Desmethyl Venlafaxine N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for (S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide, a significant metabolite of the antidepressant venlafaxine. The document details the multi-step preparation of the precursor, (S)-O-Desmethyl Venlafaxine (ODV), and its subsequent oxidation to the N-oxide form. This guide is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis Pathway Overview

The synthesis of (S)-O-Desmethyl Venlafaxine N-Oxide is a two-stage process. The first stage involves the synthesis of the precursor molecule, (S)-O-Desmethyl Venlafaxine. A high-yield, five-step synthesis route starting from p-hydroxybenzene acetonitrile (B52724) has been reported and is detailed below.[1][2] The second stage is the N-oxidation of the tertiary amine in (S)-O-Desmethyl Venlafaxine to yield the final product. This is typically achieved using an oxidizing agent such as meta-chloroperbenzoic acid (m-CPBA).[3][4][5]

Experimental Protocols

Synthesis of (S)-O-Desmethyl Venlafaxine (Precursor)

This five-step synthesis is adapted from the optimized process reported by Li et al. (2022).[1][2]

Step 1: Synthesis of 4-Benzyloxyphenylacetonitrile (Intermediate I)

-

Reaction: To a solution of p-hydroxybenzene acetonitrile in acetone, add benzyl bromide and anhydrous potassium carbonate.

-

Conditions: The mixture is stirred and heated.

-

Work-up: After the reaction is complete, the solvent is removed by rotary evaporation. The resulting solid is filtered and washed with water.

-

Purification: The crude product is dried to yield 4-benzyloxyphenylacetonitrile.

Step 2: Synthesis of 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II)

-

Reaction: Intermediate I is reacted with cyclohexanone in the presence of a phase-transfer catalyst, tetrabutylammonium (B224687) bromide ((n-Bu)4N+Br-), and sodium hydroxide.

-

Conditions: The reaction is carried out in water at a temperature below 20°C.

-

Work-up: The product precipitates from the reaction mixture.

Step 3: Synthesis of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III)

-

Reaction: Intermediate II undergoes reductive debenzylation and reduction of the nitrile group.

-

Conditions: The reaction is carried out using 10% palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere (2.0 MPa).

-

Work-up: The catalyst is filtered off, and the product is isolated as the hydrochloride salt.

Step 4: Synthesis of O-Desmethylvenlafaxine (ODV)

-

Reaction: Intermediate III is subjected to N,N-dimethylation using the Eschweiler-Clarke reaction.

-

Reagents: 37% formaldehyde solution and 85% formic acid solution are used.

-

Work-up: The reaction mixture is worked up to isolate the free base of O-Desmethylvenlafaxine.

Step 5: Purification of O-Desmethylvenlafaxine

-

Method: The crude O-Desmethylvenlafaxine is purified by recrystallization.

-

Solvent: A suitable solvent system is used to obtain the final product with high purity.

Synthesis of this compound (Final Product)

The following is a representative experimental protocol based on the general method described in the patent literature for the N-oxidation of venlafaxine and its analogues.[3]

Reaction:

-

Dissolve (S)-O-Desmethyl Venlafaxine in dichloromethane (B109758) (DCM).

-

Cool the solution to a low temperature (e.g., -10 °C).

-

Slowly add a solution of meta-chloroperbenzoic acid (m-CPBA) in DCM to the cooled solution while maintaining the temperature.

-

Stir the reaction mixture at the low temperature for a specified period.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding solid potassium carbonate and stir for an additional period at or slightly above the reaction temperature.

Work-up and Purification:

-

Filter the reaction mixture to remove solid residues.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and its byproduct, m-chlorobenzoic acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield pure this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of (S)-O-Desmethyl Venlafaxine, as reported by Li et al. (2022).[1][2][6]

Table 1: Synthesis of Intermediates and Final Precursor

| Step | Product | Starting Material | Key Reagents | Yield (%) | Purity (%) |

| 1 | 4-Benzyloxyphenylacetonitrile (Intermediate I) | p-hydroxybenzene acetonitrile | Benzyl bromide, K₂CO₃ | 98.92 | 99.83 |

| 2 | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) | Intermediate I | Cyclohexanone, NaOH, (n-Bu)₄N⁺Br⁻ | 99.71 | 99.13 |

| 3 | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) | Intermediate II | H₂, 10% Pd/C | 94.20 | 98.32 |

| 4 | O-Desmethylvenlafaxine (ODV) | Intermediate III | Formaldehyde, Formic acid | 84.77 | 99.20 |

Table 2: Characterization Data for O-Desmethylvenlafaxine [2]

| Spectroscopic Data | Values |

| ¹H NMR (400 MHz, DMSO-d6) δ | 9.11 (s, 1H), 6.96 (d, J = 6.9 Hz, 2H), 6.64 (d, J = 6.9 Hz, 2H), 5.41 (s, 1H), 3.12–2.86 (m, 1H), 2.72 (s, 1H), 2.40–2.25 (m, 1H), 2.14 (s, 6H), 1.61–1.25 (m, 8H), 1.19–0.81 (m, 3H) |

| ¹³C NMR (101 MHz, DMSO-d6) δ | 156.04, 132.18, 130.55, 114.87, 73.03, 60.92, 52.10, 45.77, 37.64, 32.86, 26.18, 21.74, 21.69 |

| ESI[M+H]⁺ | 264.10 |

Visualizations

The following diagrams illustrate the key workflows in the synthesis process.

References

- 1. researchgate.net [researchgate.net]

- 2. O-Desmethyl-N,N-didesmethyl venlafaxine HCl(149289-29-2) 1H NMR spectrum [chemicalbook.com]

- 3. Workup [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. Multiple-reaction monitoring (MRM) LC–MS/MS quantitation of venlafaxine and its O-desmethyl metabolite for a preclinical pharmacokinetic study in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [artis-standards.com]

An In-Depth Technical Guide to (S)-O-Desmethyl Venlafaxine N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide is a significant metabolite of the widely prescribed antidepressant, Venlafaxine. Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites, including the pharmacologically active O-desmethylvenlafaxine (ODV) and its N-oxide derivative.[1][2] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological relevance of (S)-O-Desmethyl Venlafaxine N-Oxide, tailored for professionals in pharmaceutical research and development.

Chemical Properties

This compound is the N-oxide derivative of (S)-O-Desmethyl Venlafaxine.[3] Its fundamental chemical and physical properties are summarized in the table below. While experimental data for some properties are limited, predicted values from computational models offer valuable insights.

| Property | Value | Source |

| IUPAC Name | 2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylethanamine oxide | [4] |

| Molecular Formula | C₁₆H₂₅NO₃ | [3] |

| Molecular Weight | 279.37 g/mol | [3] |

| CAS Number | 1021934-03-1 | [3][5] |

| Melting Point | 145 °C (for racemic Venlafaxine N-oxide) | [2] |

| Boiling Point | Not available | |

| Water Solubility (Predicted) | 0.0841 mg/mL | |

| LogP (Predicted) | 0.45 (ALOGPS), 1.47 (ChemAxon) | [4] |

| pKa (Predicted) | Strongest Acidic: 9.9, Strongest Basic: 4.34 | [4] |

Experimental Protocols

Synthesis

Reaction: Oxidation of (R,S)-O-desmethylvenlafaxine.

Reagents and Materials:

-

(R,S)-O-desmethylvenlafaxine

-

meta-Chloroperbenzoic acid (m-CPBA)

-

Potassium carbonate (K₂CO₃)

-

Silica (B1680970) gel for flash chromatography

-

Methanol (B129727) (MeOH)

Procedure:

-

Dissolve (R,S)-O-desmethylvenlafaxine in dichloromethane (DCM).

-

Cool the solution to a low temperature (e.g., -10 °C).

-

Add meta-chloroperbenzoic acid (m-CPBA) to the reaction mixture and stir for approximately 30 minutes.

-

Add solid potassium carbonate (K₂CO₃) and continue stirring for another 30 minutes at 0 °C.

-

Concentrate the resulting solution.

-

Purify the crude product by flash chromatography on a silica gel column, eluting with a gradient of dichloromethane and methanol (e.g., 95:5 followed by 90:10).[2]

Purification and Analysis

High-performance liquid chromatography (HPLC) is a standard technique for the analysis and purification of venlafaxine and its metabolites.[6][7][8][9] A stability-indicating HPLC method has been used to identify desvenlafaxine (B1082) N-oxide as a degradation product under oxidative stress.[10]

Illustrative HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength of approximately 226 nm is suitable for venlafaxine and its metabolites.[11]

-

Quantification: For quantitative analysis, a suitable internal standard should be employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation of the synthesized compound. While specific NMR data for this compound is not widely published, data for related compounds can provide a reference for spectral interpretation.[12]

Biological Context

Metabolic Pathway

Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV).[10][13] Further metabolism of ODV can occur, and N-oxidation is a known metabolic pathway for many tertiary amines.[2] this compound is considered a metabolite of venlafaxine.[3]

The metabolic conversion of venlafaxine can be visualized as a multi-step process.

Caption: Metabolic conversion of Venlafaxine.

Pharmacological Activity

This compound is considered a prodrug of O-desmethylvenlafaxine.[2] When administered orally, it is expected to be converted back to the pharmacologically active parent compound. The primary mechanism of action of O-desmethylvenlafaxine is the potent and selective inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake at the presynaptic terminal, leading to increased neurotransmitter levels in the synapse.[1][14] This action is believed to be responsible for the antidepressant effects of venlafaxine.

The direct in vitro pharmacological activity of this compound on serotonin and norepinephrine transporters is not extensively documented. However, it is plausible that the N-oxide form has significantly reduced affinity for these transporters compared to the parent amine.

The relationship between the parent drug, its active metabolite, and the N-oxide prodrug can be illustrated as follows:

Caption: Prodrug to active metabolite pathway.

Conclusion

This compound is a key metabolite and potential prodrug of the active antidepressant O-desmethylvenlafaxine. While a complete physicochemical and pharmacological profile is still emerging, this guide provides a solid foundation for researchers and drug development professionals. Further studies are warranted to fully elucidate the specific properties and therapeutic potential of this compound. The provided experimental approaches can serve as a starting point for the synthesis, purification, and analysis of this important molecule.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. US20090005455A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. A high-performance liquid chromatographic method for the simultaneous determination of venlafaxine and O-desmethylvenlafaxine in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple HPLC method for the simultaneous determination of venlafaxine and its major metabolite O-desmethylvenlafaxine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

- 11. asianpubs.org [asianpubs.org]

- 12. US8754261B2 - Process for the preparation of O-desmethyl-venlafaxine and salts thereof - Google Patents [patents.google.com]

- 13. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

Spectroscopic and Structural Analysis of (S)-O-Desmethyl Venlafaxine N-Oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

(S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide is the N-oxidized metabolite of O-desmethylvenlafaxine, which is the major active metabolite of Venlafaxine. The N-oxide itself is often considered a prodrug, as it can be converted back to the pharmacologically active O-desmethylvenlafaxine.

| Property | Value |

| Chemical Formula | C₁₆H₂₅NO₃ |

| Molecular Weight | 279.37 g/mol |

| CAS Number | 1021934-03-1 |

| Appearance | Presumed to be a solid |

Spectroscopic Data

Detailed, publicly accessible NMR, MS, and IR spectra for (S)-O-Desmethyl Venlafaxine N-Oxide are currently limited. However, several chemical suppliers indicate that comprehensive characterization data, including ¹H-NMR, Mass Spectrometry, HPLC, and IR, are provided upon purchase of the compound.

For comparative purposes, this section presents the spectroscopic data for the closely related racemic precursor, (1RS)-4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol hydrochloride (O-desmethyl-venlafaxine hydrochloride), as detailed in patent US8754261B2. This information can serve as a valuable reference for researchers working on the synthesis and characterization of venlafaxine metabolites.

NMR Spectroscopic Data of (1RS)-O-Desmethyl-Venlafaxine Hydrochloride

¹H NMR (500 MHz, DMSO-d₆):

| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Number of Protons | Assignment |

| 9.11 | s | - | 1H | Ar-OH |

| 6.96 | d | 8.3 | 2H | Ar-H |

| 6.63 | d | 8.3 | 2H | Ar-H |

| 5.36 | s | - | 1H | C-OH |

| 2.98 | dd | 8.8, 12.2 | 1H | CH₂-N |

| 2.71 | t | 7.9 | 1H | CH-Ar |

| 2.33 | dd | 6.3, 12.4 | 1H | CH₂-N |

| 2.13 | s | - | 6H | N(CH₃)₂ |

| 1.27-1.55 | m | - | 7H | Cyclohexyl-H |

| 1.09-1.15 | m | - | 1H | Cyclohexyl-H |

| 0.96-1.01 | m | - | 1H | Cyclohexyl-H |

| 0.87-0.89 | m | - | 1H | Cyclohexyl-H |

¹³C NMR (125 MHz, DMSO-d₆):

| Chemical Shift (δ/ppm) | Assignment |

| 155.4 | C-OH (Aromatic) |

| 131.6 | C-Ar (quaternary) |

| 130.0 | CH-Ar |

| 114.3 | CH-Ar |

| 72.4 | C-OH (Cyclohexyl) |

| 60.3 | CH₂-N |

| 51.5 | CH-Ar |

| 45.2 | N(CH₃)₂ |

| 37.0 | Cyclohexyl-CH₂ |

| 32.3 | Cyclohexyl-CH₂ |

| 25.6 | Cyclohexyl-CH₂ |

| 21.2 | Cyclohexyl-CH₂ |

| 21.1 | Cyclohexyl-CH₂ |

Mass Spectrometry Data of (1RS)-O-Desmethyl-Venlafaxine Hydrochloride

High-Resolution Mass Spectrometry (HR-MS) (ESI, positive mode):

| Ion | Theoretical m/z | Observed m/z |

| [C₁₆H₂₆NO₂]⁺ (M+H)⁺ | 264.19581 | 264.19605 |

| [C₁₆H₂₅NNaO₂]⁺ (M+Na)⁺ | 286.17775 | 286.17771 |

| [C₃₂H₅₀N₂NaO₄]⁺ (2M+Na)⁺ | 549.36628 | 549.36623 |

IR Spectroscopic Data of (1RS)-O-Desmethyl-Venlafaxine Hydrochloride

| Wavenumber (cm⁻¹) | Assignment |

| 3424 | O-H stretch (Alcohol, Phenol) |

| 2940, 2888, 2865, 2834 | C-H stretch (Aliphatic) |

| 1618, 1518, 1500, 1492 | C=C stretch (Aromatic) |

| 1272 | C-O stretch (Phenol) |

| 1148 | C-O stretch (Alcohol) |

| 965, 843 | C-H bend (Aromatic) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a small organic molecule like this compound. Actual parameters may need to be optimized based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, or more, due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or Orbitrap instrument, coupled to an appropriate ionization source.

-

Electrospray Ionization (ESI) - Positive Mode:

-

Ionization Source: Electrospray ionization (ESI).

-

Polarity: Positive ion mode to detect protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow: Adjusted to obtain a stable spray.

-

Drying Gas Temperature: 200-350 °C.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement and elemental composition determination, use a high-resolution instrument like a TOF or Orbitrap mass spectrometer. This allows for the differentiation between ions with the same nominal mass but different elemental compositions.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background Correction: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) and subtract it from the sample spectrum.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C=C, N-O).

Metabolic Pathway and Mechanism of Action

This compound is a product of the metabolism of Venlafaxine. The following diagram illustrates this metabolic conversion and the subsequent action of the active metabolite.

The primary pharmacological activity of Venlafaxine is mediated by its active metabolite, O-desmethylvenlafaxine. This metabolite acts as a potent inhibitor of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake transporters in the synaptic cleft.

Conclusion

While a complete, publicly available spectroscopic dataset for this compound remains elusive, this guide provides a foundational understanding of its chemical nature and biological context. The provided data for its precursor, along with generalized analytical protocols, offers a starting point for researchers. The visualization of its metabolic pathway and the mechanism of action of its active form highlights its importance in the overall pharmacology of Venlafaxine. Further research to fully characterize this metabolite will be invaluable for a more complete understanding of Venlafaxine's disposition and effects in the body.

An In-depth Technical Guide on the Formation of (S)-O-Desmethyl Venlafaxine N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide is a notable metabolite of O-desmethylvenlafaxine (ODV), the major active metabolite of the widely prescribed antidepressant, venlafaxine. This technical guide delineates the current understanding of the formation mechanism of (S)-O-Desmethyl Venlafaxine N-Oxide, focusing on the enzymatic pathways involved. While direct and conclusive evidence remains an area of ongoing research, this document synthesizes existing in vitro data to present a comprehensive overview. The formation is primarily attributed to the action of Flavin-containing monooxygenases (FMOs), a class of enzymes crucial in the metabolism of xenobiotics containing a nucleophilic heteroatom. This guide also provides insights into the analytical methodologies for the detection and quantification of this metabolite and outlines experimental protocols relevant to its study.

Introduction to Venlafaxine Metabolism

Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the liver. The primary metabolic pathway is O-demethylation to form O-desmethylvenlafaxine (ODV), a pharmacologically active metabolite. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. A minor pathway involves N-demethylation to N-desmethylvenlafaxine (NDV), mediated by CYP3A4 and CYP2C19. ODV itself is further metabolized, with one of the identified pathways being N-oxidation to form O-desmethylvenlafaxine N-oxide.[1][2]

The Mechanism of N-Oxide Formation

The formation of this compound is an oxidative process targeting the tertiary amine group of the O-desmethylvenlafaxine molecule. In vitro studies utilizing human and animal liver microsomes have confirmed the generation of O-desmethylvenlafaxine N-oxide as a reaction product.[3]

The Role of Flavin-Containing Monooxygenases (FMOs)

The enzymatic catalysis of this N-oxidation is strongly suggested to be mediated by Flavin-containing monooxygenases (FMOs). FMOs are a superfamily of enzymes that play a significant role in the metabolism of a wide variety of xenobiotics, particularly those containing soft nucleophiles like nitrogen and sulfur.[4][5] The general mechanism of FMO-catalyzed N-oxidation involves the following key steps:

-

Reduction of FAD: The FAD prosthetic group within the FMO enzyme is reduced by NADPH.

-

Formation of a Peroxyflavin Intermediate: The reduced FAD reacts with molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate.

-

Nucleophilic Attack: The nucleophilic nitrogen atom of the tertiary amine substrate, in this case, O-desmethylvenlafaxine, attacks the terminal oxygen of the peroxyflavin intermediate.

-

Oxygen Transfer and Product Release: The oxygen atom is transferred to the substrate, forming the N-oxide metabolite, and the resulting C4a-hydroxyflavin is dehydrated to regenerate the oxidized FAD cofactor for the next catalytic cycle.

While direct experimental evidence pinpointing the specific FMO isoform responsible for O-desmethylvenlafaxine N-oxidation is not yet available in the reviewed literature, FMO1 and FMO3 are the most likely candidates. These isoforms are highly expressed in the adult human liver and are known to metabolize a broad range of tertiary amines.[5][6]

Stereoselectivity

The stereoselectivity of the N-oxidation of O-desmethylvenlafaxine to form the (S)-enantiomer of the N-oxide has not been explicitly detailed in the available literature. Venlafaxine itself is a chiral compound, and its metabolism by CYP2D6 to ODV can exhibit stereoselectivity.[7] It is plausible that the subsequent N-oxidation by FMOs could also be stereoselective, favoring one enantiomer over the other. Further research employing chiral analytical methods is required to elucidate the stereochemical course of this metabolic reaction.

Quantitative Data

Currently, there is a lack of published quantitative data, such as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax), specifically for the enzymatic formation of this compound. The available literature primarily focuses on the major metabolic pathways of venlafaxine and desvenlafaxine. The document "metabolism-studies-of-desvenlafaxine-jbb.1000076.pdf" indicates that oxidative metabolism is a minor contributor to desvenlafaxine's overall metabolism.[3]

Experimental Protocols

While a specific, detailed protocol for the synthesis and quantification of this compound is not available in a single source, the following sections outline the general methodologies that would be employed, based on established techniques for studying drug metabolism.

In Vitro Metabolism using Human Liver Microsomes

This experiment aims to confirm the formation of O-desmethylvenlafaxine N-oxide and to identify the enzyme families involved.

Materials:

-

(S)-O-Desmethylvenlafaxine substrate

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Specific chemical inhibitors for CYPs (e.g., quinidine (B1679956) for CYP2D6, ketoconazole (B1673606) for CYP3A4)

-

Heat-inactivated microsomes (as a negative control for FMO activity, as FMOs are heat-labile)

-

FMO-specific inhibitor (e.g., methimazole)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system for analysis

Procedure:

-

Prepare incubation mixtures containing phosphate buffer, HLMs, and the (S)-O-Desmethylvenlafaxine substrate.

-

For inhibitor studies, pre-incubate the microsomes with the respective inhibitors for a specified time.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixtures at 37°C for a defined period.

-

Terminate the reaction by adding a cold quenching solvent (e.g., acetonitrile).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence of O-desmethylvenlafaxine N-oxide using a validated LC-MS/MS method.

-

Compare the formation of the N-oxide in the presence and absence of inhibitors and in heat-inactivated microsomes to deduce the involvement of CYPs and FMOs.

Metabolism using Recombinant Human FMO Isoforms

This experiment is designed to identify the specific FMO isoform(s) responsible for the N-oxidation of O-desmethylvenlafaxine.

Materials:

-

(S)-O-Desmethylvenlafaxine substrate

-

Recombinant human FMO1, FMO2, FMO3, FMO4, and FMO5 expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

NADPH

-

Phosphate buffer (pH 7.4)

-

LC-MS/MS system

Procedure:

-

Prepare separate incubation mixtures for each recombinant FMO isoform, containing the enzyme, buffer, and substrate.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C.

-

Terminate the reaction and process the samples as described in the HLM protocol.

-

Analyze the formation of O-desmethylvenlafaxine N-oxide to determine which FMO isoform(s) exhibit catalytic activity towards the substrate.

LC-MS/MS Method for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in biological matrices.

Instrumentation:

-

High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

-

A chiral column capable of separating the enantiomers of O-desmethylvenlafaxine N-oxide.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

General Parameters (to be optimized):

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically in the range of 1-10 µL.

-

Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Precursor and Product Ions: These would need to be determined by infusing a standard of the N-oxide metabolite into the mass spectrometer. The precursor ion would be the protonated molecule [M+H]+, and the product ions would be characteristic fragments.

Sample Preparation:

-

Protein precipitation or solid-phase extraction (SPE) can be used to extract the analyte from the biological matrix (e.g., plasma, microsomal incubation).

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma by HPLC-ESI/MS using a vancomycin chiral column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of (S)-O-Desmethyl Venlafaxine N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for studying the in vitro metabolism of (S)-O-Desmethyl Venlafaxine N-Oxide. While specific quantitative data for this compound is not extensively available in the public domain, this document outlines the expected metabolic pathways based on its nature as a prodrug and details the experimental protocols required to elucidate its metabolic fate.

Introduction

This compound is the N-oxide derivative of (S)-O-Desmethyl Venlafaxine, the major active metabolite of the antidepressant venlafaxine. N-oxide formation is a recognized metabolic pathway for many tertiary amine drugs. Often, these N-oxides can be metabolically reduced back to the parent amine, functioning as prodrugs. This bioconversion can influence the pharmacokinetic profile of the active moiety, potentially leading to a more sustained release and altered side-effect profile. Understanding the in vitro metabolism of this compound is crucial for characterizing its potential as a therapeutic agent.

The primary metabolic pathway anticipated for this compound is reduction to (S)-O-Desmethyl Venlafaxine. This guide will focus on the experimental approaches to confirm and quantify this metabolic conversion.

Predicted Metabolic Pathway

The principal metabolic transformation expected for this compound is the enzymatic reduction of the N-oxide moiety to the corresponding tertiary amine, yielding (S)-O-Desmethyl Venlafaxine.

An In-Depth Technical Guide to the Pharmacological Activity of (S)-O-Desmethyl Venlafaxine N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide is primarily recognized as a prodrug of (S)-O-desmethylvenlafaxine (ODV), the major active metabolite of the widely prescribed antidepressant, venlafaxine. While direct pharmacological data on the N-oxide form is limited in publicly available literature, its significance lies in its in vivo conversion to ODV. This technical guide provides a comprehensive overview of the known information regarding (S)-O-Desmethyl Venlafaxine N-Oxide, with a detailed focus on the well-documented pharmacological activity of its active metabolite, (S)-O-desmethylvenlafaxine. This document summarizes quantitative data on receptor binding and neurotransmitter reuptake inhibition, details relevant experimental protocols, and provides visualizations of key metabolic and signaling pathways to support further research and development.

Introduction

Venlafaxine is a first-in-class serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, anxiety, and other mood disorders. Its therapeutic effects are largely attributed to its active metabolite, O-desmethylvenlafaxine (ODV). This compound is a metabolite of venlafaxine and is considered a prodrug that is converted in vivo to the pharmacologically active ODV. This conversion offers potential for modified pharmacokinetic profiles, which can influence therapeutic efficacy and tolerability. Understanding the pharmacological journey from the N-oxide prodrug to the active metabolite is crucial for drug development and optimization.

This compound: A Prodrug Perspective

This compound is formed through the oxidation of the tertiary amine in O-desmethylvenlafaxine. As a prodrug, it is designed to be pharmacologically inactive, or significantly less active than ODV, until it undergoes metabolic conversion in the body. This conversion is a critical step for its therapeutic utility.

Metabolic Conversion

The transformation of this compound to (S)-O-desmethylvenlafaxine is an important area of study for understanding its pharmacokinetic profile.

Caption: Metabolic conversion of the prodrug to its active form.

Pharmacological Activity of (S)-O-Desmethylvenlafaxine (ODV)

The primary pharmacological activity of interest stems from the active metabolite, ODV. ODV is a potent inhibitor of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) reuptake, with a weaker effect on dopamine (B1211576) (DA) reuptake.

Mechanism of Action

ODV exerts its antidepressant effects by binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET). This binding inhibits the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their concentration in the synapse and enhancing neurotransmission.

Caption: Mechanism of action of (S)-O-desmethylvenlafaxine.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the binding affinity and reuptake inhibition of O-desmethylvenlafaxine.

Table 1: Neurotransmitter Transporter Binding Affinity of O-Desmethylvenlafaxine

| Transporter | Kᵢ (nM) | Species | Reference |

| Serotonin (SERT) | 82 | Human | [1] |

| Norepinephrine (NET) | 2480 | Human | [1] |

| Dopamine (DAT) | Weak affinity | Human | [2] |

Table 2: Neurotransmitter Reuptake Inhibition by O-Desmethylvenlafaxine

| Transporter | IC₅₀ (nM) | Species | Reference |

| Serotonin (SERT) | 531.3 | Human | [3] |

| Norepinephrine (NET) | 47.3 | Human | [3] |

Note: There is a discrepancy in the literature regarding the relative potency of ODV for SERT and NET, with some sources indicating higher affinity for SERT and others for NET. The provided data reflects values from specific cited studies.

Experimental Protocols

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ values) of a compound for a specific receptor or transporter.

Caption: Workflow for a radioligand binding assay.

Key Components:

-

Biological Material: Cell membranes from cell lines stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).

-

Radioligand: A high-affinity radiolabeled ligand specific for the transporter of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET).

-

Test Compound: this compound or ODV at a range of concentrations.

-

Instrumentation: Scintillation counter to measure radioactivity.

Neurotransmitter Reuptake Inhibition Assays

These assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter, providing IC₅₀ values.

Caption: Workflow for a neurotransmitter reuptake assay.

Key Components:

-

Cell Lines: Human embryonic kidney (HEK293) cells or other suitable cell lines transfected to express the human transporters (hSERT, hNET).

-

Radiolabeled Neurotransmitters: [³H]Serotonin or [³H]Norepinephrine.

-

Test Compound: this compound or ODV at various concentrations.

-

Instrumentation: Scintillation counter.

Conclusion and Future Directions

This compound is a prodrug of the pharmacologically active O-desmethylvenlafaxine. While direct evidence of its pharmacological activity is not extensively documented, its role as a precursor to a potent SNRI highlights its therapeutic potential. The data presented for ODV confirms its significant interaction with serotonin and norepinephrine transporters, which is the basis for its antidepressant effects.

Future research should focus on elucidating the specific pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, and the efficiency of its conversion to ODV in various physiological conditions. Direct assessment of the N-oxide's binding affinities and reuptake inhibition properties, even if weak, would provide a more complete understanding of its pharmacological profile. Such studies will be invaluable for the rational design of novel antidepressant therapies with improved clinical outcomes.

References

(S)-O-Desmethyl Venlafaxine N-Oxide: An In-Depth Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide is a prominent metabolite and a primary oxidative degradation product of (S)-O-Desmethyl Venlafaxine (ODV), the major active metabolite of the antidepressant venlafaxine. Understanding the stability profile and degradation pathways of this N-oxide is critical for ensuring the quality, safety, and efficacy of pharmaceutical products containing venlafaxine or its metabolites. This technical guide provides a comprehensive overview of the current knowledge on the stability of (S)-O-Desmethyl Venlafaxine N-Oxide, its formation, and its degradation products. It includes detailed experimental protocols for stability-indicating assays and forced degradation studies, summarizes key quantitative data, and presents logical workflows and degradation pathways using diagrammatic representations.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI). Its principal active metabolite, O-desmethylvenlafaxine (ODV), also possesses significant pharmacological activity. During drug development and manufacturing, active pharmaceutical ingredients (APIs) and their related substances are subjected to various environmental factors such as heat, light, humidity, and pH changes. These stress conditions can lead to the formation of degradation products, which may impact the drug's potency or toxicity.

This compound has been identified as a major product of oxidative stress on ODV.[1] Its presence in a drug product can be an indicator of instability. This guide delves into the chemical stability of this specific N-oxide, consolidating available data on its formation and subsequent degradation, and provides standardized methodologies for its assessment.

Formation of this compound

The formation of the N-oxide derivative is primarily an oxidative process. The tertiary amine moiety in the (S)-O-Desmethyl Venlafaxine molecule is susceptible to oxidation, leading to the formation of the N-oxide. Studies involving forced degradation of O-desmethylvenlafaxine have consistently shown that under oxidative conditions, such as exposure to hydrogen peroxide or ozone, the N-oxide is a significant degradant.[1][2]

Oxidative Stress Conditions

Forced degradation studies on O-desmethylvenlafaxine (Desvenlafaxine) have demonstrated its susceptibility to oxidation.[3] In one such study, significant degradation was observed when the drug substance was exposed to 3% hydrogen peroxide.[1] Similarly, environmental studies using ozonation as a water treatment process have shown that venlafaxine is readily converted to venlafaxine-N-oxide.[2] This indicates that the tertiary amine is a primary site of attack for oxidizing agents.

Caption: Formation of N-Oxide from ODV under oxidative stress.

Stability Profile and Degradation of this compound

While most literature focuses on the formation of the N-oxide from its parent compound, specific studies on the intrinsic stability of isolated this compound are limited. However, research on the ozonation of venlafaxine provides valuable insights into the degradation kinetics of the N-oxide form.

In these studies, Venlafaxine N-Oxide (NOV) was not only formed but also simultaneously degraded during the ozonation process.[4] This suggests that while it is an oxidative product, it is also susceptible to further oxidation under strong oxidizing conditions. The biodegradability of NOV was also found to be significantly lower than that of the parent compound, venlafaxine, suggesting persistence in biological systems or treatments.[4] It has been noted that N-oxide products may even partially revert to the parent compound.[4]

Hypothetical Degradation Pathways

In the absence of definitive studies on the degradation products of this compound, a hypothetical pathway can be proposed based on the known chemistry of N-oxides and related compounds. Further degradation is likely to involve the cleavage of the N-C bonds or modifications to the aromatic or cyclohexyl rings, especially under harsh conditions like strong oxidation or UV light exposure.

Caption: Hypothetical degradation of the N-Oxide under further stress.

Quantitative Data Summary

The following tables summarize the quantitative data from forced degradation studies of O-desmethylvenlafaxine (Desvenlafaxine), which lead to the formation of the N-oxide, and the kinetic data for the degradation of Venlafaxine N-Oxide from ozonation studies.

Table 1: Summary of Forced Degradation Studies on O-Desmethylvenlafaxine (Desvenlafaxine)

| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Key Degradation Product(s) | Reference |

| Acidic Hydrolysis | 0.5 N HCl at 70°C | 2 hours | 18.65% | Not Specified | [3] |

| 1 M HCl at 80°C | 8 hours | 10-20% | 4-[2-(dimethylamino)(1-cyclohexylidine)ethyl]phenol | [5] | |

| Basic Hydrolysis | 1.0 N NaOH at 70°C | 12 hours | 11.01% | Not Specified | [3] |

| Oxidative | 3% H₂O₂ at 50°C | 2 hours | 17.05% | Desvenlafaxine N-Oxide | [1][3] |

| Thermal (Dry Heat) | 80°C | 10 days | 0.27% | Stable | [3] |

| Photolytic | UV light (315-400 nm) | 10 days | 0.23% | Stable | [3] |

Table 2: Degradation Rate Constants for Venlafaxine N-Oxide (NOV)

| Reactant | Rate Constant | Reference |

| Ozone (O₃) | 3.1 x 10² M⁻¹s⁻¹ | [4] |

| Hydroxyl Radicals (•OH) | 5.3 x 10⁹ M⁻¹s⁻¹ | [4] |

Experimental Protocols

This section outlines a detailed methodology for conducting a comprehensive stability study on this compound, based on ICH guidelines Q1A(R2).

Development of a Stability-Indicating Analytical Method

A stability-indicating method is crucial to separate the intact N-oxide from its potential degradation products.

-

Technique: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or Mass Spectrometric (MS) detection.

-

Column: A reversed-phase column, such as a C18 or C8, is typically suitable.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the buffer should be optimized for peak shape and resolution.

-

Detection: UV detection at a wavelength where the N-oxide and potential degradants have significant absorbance (e.g., 230 nm). MS detection is used for identification and characterization of unknown degradation products.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule. The target is to achieve 5-20% degradation.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

Mix the stock solution with 0.1 N HCl.

-

Heat at a controlled temperature (e.g., 60°C or 80°C).

-

Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

-

-

Basic Hydrolysis:

-

Mix the stock solution with 0.1 N NaOH.

-

Maintain at a controlled temperature (e.g., 60°C or 80°C).

-

Withdraw and neutralize samples with 0.1 N HCl at specified intervals.

-

-

Oxidative Degradation:

-

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%).

-

Keep at room temperature or slightly elevated temperature.

-

Monitor the reaction at different time points.

-

-

Thermal Degradation (Dry Heat):

-

Expose the solid N-oxide powder to dry heat in a calibrated oven (e.g., 80°C or 105°C).

-

Test samples at predetermined intervals.

-

-

Photostability Testing:

-

Expose the solid N-oxide and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

-

Sample Analysis: Analyze all stressed samples using the validated stability-indicating HPLC/UHPLC method. Peak purity analysis should be performed to ensure that the main peak is free from co-eluting degradants.

References

(S)-O-Desmethyl Venlafaxine N-Oxide: A Technical Whitepaper on its Synthesis, Isolation, and Significance as a Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide is the N-oxidized, enantiomerically specific form of desvenlafaxine, the major active metabolite of the widely prescribed antidepressant, venlafaxine. This document provides a comprehensive technical overview of the synthesis and conceptual isolation of (S)-O-Desmethyl Venlafaxine N-Oxide. It details the rationale behind its development as a prodrug of a serotonin-norepinephrine reuptake inhibitor (SNRI) and presents relevant chemical and pharmacological data. Experimental protocols, quantitative data, and process diagrams are included to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Venlafaxine is a well-established antidepressant that functions by inhibiting the reuptake of both serotonin (B10506) and norepinephrine (B1679862).[1] Its primary active metabolite, O-desmethylvenlafaxine (desvenlafaxine), exhibits a similar pharmacological profile.[2] The development of prodrugs, such as N-oxides, is a strategic approach in pharmaceutical chemistry to enhance the pharmacokinetic properties of a parent drug, potentially leading to improved duration of action and a more favorable side-effect profile.[3] this compound has been identified as a prodrug of (S)-O-desmethylvenlafaxine, which is rapidly converted back to its pharmacologically active parent compound in vivo.[3] This whitepaper will detail the synthetic pathway to obtain this specific N-oxide enantiomer, outline a process for its isolation, and discuss its role within the context of venlafaxine's metabolic pathway and mechanism of action.

Synthesis and Isolation

The synthesis of this compound involves a two-stage process: first, the synthesis of its precursor, (S)-O-Desmethyl Venlafaxine, followed by its N-oxidation.

Synthesis of (S)-O-Desmethyl Venlafaxine

The enantioselective synthesis of (S)-O-Desmethyl Venlafaxine is a critical first step. While various methods for the synthesis of racemic O-desmethylvenlafaxine have been reported,[4] achieving the specific (S)-enantiomer often involves chiral resolution or asymmetric synthesis. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of O-Desmethylvenlafaxine (Racemic)

A multi-step synthesis starting from p-hydroxybenzene acetonitrile (B52724) has been described with high yield and purity.[4] The key steps include:

-

Benzyl (B1604629) Protection: The phenolic hydroxyl group of p-hydroxybenzene acetonitrile is protected using benzyl bromide.[4]

-

Condensation: The resulting 4-benzyloxyphenylacetonitrile (B1268079) undergoes a condensation reaction with cyclohexanone.[4]

-

Deprotection and Reduction: The benzyl protecting group is removed, and the cyano group is reduced to an amine.[4]

-

Dimethylation: The primary amine is dimethylated using formaldehyde (B43269) and formic acid to yield O-desmethylvenlafaxine.[4]

Chiral Isolation:

To obtain the desired (S)-enantiomer, a chiral separation step is necessary. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for resolving enantiomers. Alternatively, diastereomeric salt formation with a chiral acid can be employed for separation through crystallization.

N-Oxidation of (S)-O-Desmethyl Venlafaxine

The conversion of the tertiary amine in (S)-O-Desmethyl Venlafaxine to its corresponding N-oxide is typically achieved through oxidation.

Experimental Protocol: N-Oxidation

A general method for the N-oxidation of venlafaxine and its analogues involves the use of a suitable oxidizing agent.[3][5]

-

Dissolution: (S)-O-Desmethyl Venlafaxine is dissolved in an appropriate organic solvent, such as dichloromethane (B109758) (DCM).

-

Oxidation: The solution is cooled, and a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added. The reaction is stirred at a low temperature to prevent over-oxidation.

-

Quenching and Work-up: The reaction is quenched, and the crude product is extracted.

-

Purification: The final product, this compound, is purified using techniques like column chromatography or recrystallization to achieve high purity.

Characterization Data

The structural confirmation and purity assessment of this compound are performed using various analytical techniques. While specific data for the isolated (S)-enantiomer is not publicly available, commercial suppliers of the racemic N-oxide provide a standard set of characterization data with their products.[5]

Table 1: Physicochemical and Analytical Data for O-Desmethyl Venlafaxine N-Oxide

| Property | Data |

| Molecular Formula | C₁₆H₂₅NO₃ |

| Molecular Weight | 279.37 g/mol |

| CAS Number | 1021933-95-8 (racemate) |

| Appearance | Crystalline solid |

| Analytical Methods | ¹H-NMR, Mass Spectrometry, HPLC, IR |

Mechanism of Action and Signaling Pathway

This compound functions as a prodrug.[3] Upon administration, it is rapidly converted in the body to its parent compound, (S)-O-desmethylvenlafaxine.[3] The active metabolite then exerts its therapeutic effects by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic terminal.[2] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Caption: Prodrug activation and mechanism of action.

Experimental and logical Workflows

The overall process from starting materials to the final, purified product can be visualized as a multi-stage workflow.

Caption: Synthetic and isolation workflow.

Conclusion

This compound represents a targeted approach to prodrug design, aiming to leverage the therapeutic benefits of its active metabolite, (S)-desvenlafaxine. While the discovery and isolation of this specific molecule are part of the broader development of venlafaxine prodrugs, this whitepaper provides a consolidated technical guide to its synthesis and purification. The methodologies and data presented herein offer a foundational resource for researchers engaged in the fields of antidepressant development, medicinal chemistry, and pharmaceutical sciences. Further research into the specific pharmacokinetic profile of this N-oxide enantiomer could provide deeper insights into its potential clinical advantages.

References

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. caymanchem.com [caymanchem.com]

- 3. EP2170816A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]

- 4. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

The Enigmatic Role of Venlafaxine N-Oxide: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venlafaxine (B1195380), a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the primary active metabolite, O-desmethylvenlafaxine (ODV), has been well-characterized and is itself marketed as an antidepressant, the biological relevance of other metabolites, particularly venlafaxine N-oxide, remains less understood. This technical guide provides a comprehensive overview of the current knowledge surrounding venlafaxine N-oxide, focusing on its metabolic pathways, potential pharmacological activity, and the experimental methodologies used to study it.

Metabolic Pathways of Venlafaxine

Venlafaxine is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes. The major metabolic pathway is O-demethylation, mediated by CYP2D6, to form the active metabolite ODV. A minor pathway involves N-demethylation by CYP3A4 and CYP2C19 to produce N-desmethylvenlafaxine (NDV). Both ODV and NDV can be further metabolized to N,O-didesmethylvenlafaxine (NODV)[1]. While these pathways are well-established, the formation of venlafaxine N-oxide is less prominent in typical human metabolic profiles.

A patent application has described venlafaxine N-oxide as a potential prodrug of venlafaxine, suggesting that it can be converted back to the parent compound in vivo[2][3]. This bi-directional conversion implies a more complex metabolic interplay than previously understood. The enzymes responsible for the N-oxidation of venlafaxine and the subsequent reduction of the N-oxide back to venlafaxine have not been definitively identified in humans, although flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxidation of various xenobiotics.

Figure 1: Metabolic pathways of venlafaxine.

Pharmacokinetics of Venlafaxine N-oxide

While data on the pharmacokinetics of venlafaxine N-oxide in humans is scarce, a patent provides some insights from a study in mice[2][3]. Following intravenous or oral administration of venlafaxine N-oxide, both the N-oxide and the parent drug, venlafaxine, were detected in plasma and brain tissue. This confirms the in vivo conversion of the N-oxide back to venlafaxine, supporting its role as a prodrug. The study also noted that venlafaxine itself is only marginally metabolized to its N-oxide in mice[3].

Table 1: Summary of Pharmacokinetic Data for Venlafaxine and Venlafaxine N-oxide in Mice

| Compound Administered | Dose and Route | Time (h) | Analyte | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |

| Venlafaxine | 1 mg/kg i.v. | 0.17 | Venlafaxine | 250 | 710 |

| 0.17 | Venlafaxine N-oxide | 0.32 | 0.19 | ||

| Venlafaxine N-oxide | 1 mg/kg i.v. | 0.17 | Venlafaxine | 42 | 56 |

| 0.17 | Venlafaxine N-oxide | 623 | 3.3 | ||

| Venlafaxine | 10 mg/kg p.o. | 0.5 | Venlafaxine | 543 | 2267 |

| 0.5 | Venlafaxine N-oxide | 7.0 | 0.37 | ||

| Venlafaxine N-oxide | 10 mg/kg p.o. | 0.5 | Venlafaxine | 72 | 167 |

| 0.5 | Venlafaxine N-oxide | 840 | 33 |

Data extracted from patent US20090005455A1. This data is for illustrative purposes and was generated in mice.[3]

Pharmacological Activity

The direct pharmacological activity of venlafaxine N-oxide, particularly its affinity for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters, is a critical area with limited available data. As a potential prodrug, its primary contribution to the overall therapeutic effect of venlafaxine would be through its conversion to the active parent compound. However, understanding its intrinsic activity is essential for a complete pharmacological profile. To date, no published studies have reported the binding affinities (Ki values) of venlafaxine N-oxide for SERT and NET.

Figure 2: Pharmacological targets of venlafaxine and the unknown activity of its N-oxide metabolite.

Experimental Protocols

Synthesis of Venlafaxine N-oxide

A method for the synthesis of venlafaxine N-oxide has been described in a patent application[2].

Materials:

-

Venlafaxine

-

meta-Chloroperbenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Potassium carbonate (K₂CO₃)

Procedure:

-

Dissolve venlafaxine in DCM and cool the solution to -10°C.

-

Add m-CPBA to the reaction mixture and stir at -10°C for 30 minutes.

-

Add solid K₂CO₃ and stir for an additional 30 minutes at 0°C.

-

The crude product can be purified by chromatography.

Figure 3: Workflow for the synthesis of venlafaxine N-oxide.

In Vivo Pharmacokinetic Studies in Mice

The patent describing venlafaxine N-oxide as a prodrug outlines an in vivo study in mice[3].

Animals: Male NMRI mice.

Administration:

-

Venlafaxine and venlafaxine N-oxide were administered intravenously (i.v.) or orally (p.o.).

-

Formulations: 40% HPβCD for venlafaxine or 1% methylcellulose (B11928114) for venlafaxine N-oxide.

Sample Collection:

-

Plasma and brain tissue were collected at various time points post-administration.

Analysis:

-

Concentrations of venlafaxine and venlafaxine N-oxide were determined by LC-MS.

Analytical Methodology

For the simultaneous quantification of venlafaxine and its metabolites, including potentially the N-oxide, in biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity[4][5][6].

General LC-MS/MS Method Outline:

-

Sample Preparation: Protein precipitation or solid-phase extraction (SPE) of plasma or brain homogenate.

-

Chromatographic Separation: Reversed-phase HPLC with a suitable column (e.g., C18) and a mobile phase gradient.

-

Mass Spectrometric Detection: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). Specific precursor-to-product ion transitions for each analyte and an internal standard are monitored for quantification.

Future Directions and Conclusion

The existing literature on venlafaxine N-oxide is limited, with the most significant information coming from a patent application that proposes its use as a prodrug. While this opens up interesting possibilities for novel drug delivery strategies with potentially improved pharmacokinetic profiles, a significant knowledge gap remains regarding its fundamental biological properties.

Future research should prioritize the following:

-

Determination of Binding Affinities: Quantitative assessment of the binding affinity of venlafaxine N-oxide for SERT, NET, and other relevant receptors is crucial to understand its intrinsic pharmacological activity.

-

Elucidation of Metabolic Enzymes: Identification of the specific enzymes responsible for the N-oxidation of venlafaxine and the reduction of venlafaxine N-oxide in human liver microsomes and other relevant enzyme systems.

-

In Vivo Human Studies: Characterization of the pharmacokinetics of venlafaxine N-oxide in humans to determine its formation, elimination, and contribution to the overall clinical effects of venlafaxine.

References

- 1. ClinPGx [clinpgx.org]

- 2. US20090005455A1 - N-oxides of venlafaxine and o-desmethylvenlafaxine as prodrugs - Google Patents [patents.google.com]

- 3. sysrevpharm.org [sysrevpharm.org]

- 4. Validation of an LC-MS/MS method for simultaneous quantification of venlafaxine and its five metabolites in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for simultaneous determination of venlafaxine and its active metabolite O-desmethyl venlafaxine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiplexed quantification of venlafaxine and metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (S)-O-Desmethyl Venlafaxine N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of (S)-O-Desmethyl Venlafaxine N-Oxide, a significant metabolite and potential impurity of the antidepressant drug Venlafaxine. The described reverse-phase HPLC method is designed to be stability-indicating, ensuring a clear separation of the N-oxide from its parent compound and other related substances. This protocol is intended for use in research, quality control, and pharmacokinetic studies.

Introduction

Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI), undergoes extensive metabolism in the body, leading to the formation of several metabolites. One such metabolite is this compound. The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities.[1] These metabolites can sometimes be biologically active, and their accurate quantification is crucial for comprehensive pharmacokinetic and safety profiling.[1] Furthermore, O-Desmethyl Venlafaxine (Desvenlafaxine) can degrade under oxidative stress to form its N-oxide, making the development of a stability-indicating analytical method essential for pharmaceutical quality control.[2] This document provides a detailed protocol for the analysis of this compound using reverse-phase HPLC with UV detection.

Physicochemical Properties of Analytes

A summary of the physicochemical properties of O-Desmethyl Venlafaxine and its N-oxide derivative is presented in Table 1. Understanding these properties is essential for method development and optimization.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties |

| (±)-O-Desmethyl Venlafaxine | C16H25NO2 | 263.4 | Active metabolite of Venlafaxine. Formed by CYP2D6.[3] UV λmax at 226, 275 nm.[3] |

| This compound | C16H25NO3 | 279.37 | N-oxide derivative of (S)-O-Desmethyl Venlafaxine.[4][5] Generally more polar than the parent amine. |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

O-Desmethyl Venlafaxine reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (HPLC grade or Milli-Q)

Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software.

Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis of this compound. These conditions are based on established methods for the separation of Desvenlafaxine and its impurities, including the N-oxide.[2]

| Parameter | Condition |

| Column | C8, 5 µm particle size, 150 x 4.6 mm (or similar) |

| Mobile Phase | Acetonitrile : 5 mM Potassium Dihydrogen Phosphate (KH2PO4) buffer (50:50, v/v). Adjust pH to 3.8 with orthophosphoric acid. |

| Flow Rate | 0.7 mL/min |

| Column Temperature | Ambient |

| Detection Wavelength | 229 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

Preparation of Standard Solutions

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

Sample Preparation

The choice of sample preparation will depend on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid). For analysis in biological matrices such as plasma or serum, a protein precipitation or liquid-liquid extraction step is typically required.

-

Protein Precipitation (for plasma/serum): To 200 µL of plasma, add 600 µL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and inject it into the HPLC system.

-

Liquid-Liquid Extraction (for plasma/serum): To 500 µL of plasma, add a suitable internal standard and 2.5 mL of an appropriate extraction solvent (e.g., a mixture of isoamyl alcohol and hexane). Vortex for 2 minutes and centrifuge. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

Method Validation Parameters

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in Table 3.

| Parameter | Description | Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank matrix or known impurities at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery within 98-102%. |

| Precision (Repeatability & Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, mobile phase composition, pH, etc. |

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow

Caption: A flowchart illustrating the major steps in the HPLC analysis of this compound.

Logical Relationship in Chromatographic Separation

Caption: The interplay between the mobile phase, stationary phase, and analyte polarity leads to successful chromatographic separation.

Conclusion

The HPLC method outlined in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The stability-indicating nature of the method makes it particularly suitable for the analysis of bulk drug substances and pharmaceutical formulations where the presence of degradation products is a critical quality attribute. The detailed protocol and validation guidelines provided herein should serve as a valuable resource for researchers and scientists in the fields of pharmaceutical analysis and drug metabolism.

References

Application Note: High-Throughput LC-MS/MS Quantification of (S)-O-Desmethyl Venlafaxine N-Oxide in Human Plasma

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of (S)-O-Desmethyl Venlafaxine (B1195380) N-Oxide, a metabolite of the antidepressant venlafaxine, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is adapted from established and validated methods for the quantification of venlafaxine and its primary active metabolite, O-desmethylvenlafaxine (ODV). This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of venlafaxine. The method employs a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Introduction

Venlafaxine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) for the treatment of major depressive disorder, anxiety, and panic disorders. It undergoes extensive metabolism in the liver, primarily through O-demethylation to form O-desmethylvenlafaxine (ODV), an active metabolite.[1] Further metabolism, including N-demethylation and N-oxidation, leads to the formation of other minor metabolites. (S)-O-Desmethyl Venlafaxine N-Oxide is an N-oxide metabolite of ODV. While less studied than ODV, understanding the disposition of all metabolites is crucial for a comprehensive characterization of venlafaxine's pharmacology.[2] This document provides a robust LC-MS/MS method to support such investigations.

Metabolic Pathway of Venlafaxine

Venlafaxine is metabolized by cytochrome P450 enzymes, primarily CYP2D6, to its active metabolite O-desmethylvenlafaxine (ODV).[1] Both venlafaxine and ODV can undergo further biotransformation, including N-oxidation, to form their respective N-oxide metabolites. The pathway below illustrates the major metabolic routes.

Figure 1: Simplified metabolic pathway of Venlafaxine.

Experimental Protocols

Sample Preparation (Protein Precipitation)

-

Label 1.5 mL polypropylene (B1209903) microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

-

Pipette 100 µL of human plasma into the appropriately labeled tubes.

-

Add 20 µL of internal standard (IS) working solution (e.g., O-Desmethylvenlafaxine-d6) to all tubes except for the blank.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the supernatant to autosampler vials.

-

Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

| Parameter | Condition |

| LC System | Standard HPLC or UHPLC system |

| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient | Time (min) |

Mass Spectrometry

The following parameters are proposed based on the known fragmentation of similar compounds and publicly available mass spectra of venlafaxine N-oxide. Optimization and validation are required.

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Proposed MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |

| This compound | 280.2 | To be determined | 100 | To be optimized |

| O-Desmethylvenlafaxine-d6 (IS) | 270.2 | 64.1 | 100 | 35 |

| Reference: O-Desmethylvenlafaxine | 264.3 | 107.1 | 100 | 30 |

| Reference: Venlafaxine | 278.3 | 121.1 | 100 | 25 |

Note: The precursor ion for this compound is calculated from its molecular formula (C16H25NO3) plus a proton ([M+H]+). The product ion and collision energy must be determined experimentally by infusing a standard of the analyte.

Experimental Workflow

The following diagram outlines the major steps in the quantification of this compound from plasma samples.

Figure 2: Workflow for the quantification of this compound.

Quantitative Data Summary

The following tables summarize typical validation parameters for the LC-MS/MS quantification of venlafaxine and O-desmethylvenlafaxine, which can serve as a benchmark for the method validation of this compound.[3][4]

Table 1: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Venlafaxine | 1.0 - 500 | 1.0 | > 0.995 |

| O-Desmethylvenlafaxine | 1.0 - 500 | 1.0 | > 0.995 |

Table 2: Accuracy and Precision

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Venlafaxine | LQC | 3.0 | < 10% | < 10% | ± 15% |

| MQC | 150 | < 10% | < 10% | ± 15% | |

| HQC | 400 | < 10% | < 10% | ± 15% | |

| O-Desmethylvenlafaxine | LQC | 3.0 | < 10% | < 10% | ± 15% |

| MQC | 150 | < 10% | < 10% | ± 15% | |

| HQC | 400 | < 10% | < 10% | ± 15% |

Conclusion